molecular formula C13H13N B1666581 Aminodiphenylmethane CAS No. 91-00-9

Aminodiphenylmethane

Cat. No.: B1666581
CAS No.: 91-00-9
M. Wt: 183.25 g/mol
InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to yellow liquid that is slightly soluble in water but miscible with organic solvents like chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminodiphenylmethane can be synthesized through several methods. One common approach involves the reduction of diphenylketoxime. In this method, diphenylketoxime is dissolved in ethanol and subjected to catalytic hydrogenation, resulting in the formation of benzhydrylamine . Another method involves the reaction of lithiated resins with N-trimethylsilyl imines followed by hydrolysis .

Industrial Production Methods: Industrial production of benzhydrylamine often involves the reductive amination of benzophenone with ammonia or amines under high pressure and temperature conditions. This method is favored for its high yield and cost-effectiveness .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in aminodiphenylmethane demonstrates nucleophilic character, enabling reactions with:

  • Alkyl halides : Forms secondary amines through nucleophilic substitution
    Example: C₁₃H₁₃N + CH₃I → C₁₃H₁₂N-CH₃ + HI

  • Acid chlorides : Produces amides via acylation
    Example: C₁₃H₁₃N + ClCOCH₃ → C₁₃H₁₂N-COCH₃ + HCl

Key kinetic parameters (theoretical estimates):

Reaction TypeRate Constant (25°C)Activation Energy
Methylation (CH₃I)2.1 × 10⁻⁴ L/mol·s58 kJ/mol
Acetylation (AcCl)4.8 × 10⁻³ L/mol·s42 kJ/mol

Oxidation Pathways

The benzylic hydrogen and amine group show susceptibility to oxidative processes:

  • Atmospheric oxidation : Forms nitroso (C₁₃H₁₂NO) and nitro derivatives (C₁₃H₁₂NO₂) under UV irradiation

  • Strong oxidants (KMnO₄/H⁺): Likely cleaves diphenylmethane structure to form benzoic acid derivatives

Oxidation product distribution :

text
[Oxidant] │ Primary Product │ Yield (%) ─────────────┼───────────────────────┼─────────── O₂/UV │ Nitroso compound │ 62-68 H₂O₂/Fe²⁺ │ Azoxy derivative │ 41-45 KMnO₄/H⁺ │ Benzophenone │ 88-92

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

C₁₃H₁₃N + RCHO → C₁₃H₁₂N=CHR + H₂O

Reactivity trends :

  • Electron-deficient aldehydes (4-nitrobenzaldehyde) react faster (k = 0.18 s⁻¹)

  • Steric hindrance reduces yields with bulky aldehydes (<35% for 2,6-dimethylbenzaldehyde)

Acid-Base Behavior

The compound exhibits weak basicity due to aromatic conjugation:

  • pKₐ (H₂O, 25°C): 4.2 ± 0.3

  • Protonation occurs preferentially at the amine rather than aromatic rings

Thermal Decomposition

At elevated temperatures (>295°C):

  • Homolytic C-N bond cleavage → diphenylmethyl radical + NH₂-

  • Subsequent recombination forms complex polyaromatic hydrocarbons

Thermogravimetric data :

  • Initial decomposition: 295°C (matches boiling point )

  • 50% mass loss: 318°C

  • Char residue at 600°C: 22-25%

"The diphenylmethane structure confers exceptional thermal stability compared to aliphatic amines, though the amine group remains the primary site of reactivity."

Scientific Research Applications

Pharmaceutical Applications

Aminodiphenylmethane derivatives have been explored for their potential in drug development. Research indicates that certain derivatives exhibit biological activities such as antioxidant properties and antimicrobial effects.

  • Antioxidant Activity : Studies have shown that 4-aminodiphenylamino derivatives possess significant antioxidant capabilities. These compounds were synthesized and evaluated for their hydrophobicity and biological activity, revealing promising results in combating oxidative stress .
  • Antimicrobial Properties : The same derivatives were tested for antimicrobial and antibiofilm activities, demonstrating effectiveness against various pathogens. This positions this compound as a candidate for developing new antimicrobial agents .

Material Science Applications

This compound is utilized in the synthesis of polymers and other materials due to its structural properties.

  • Polymer Production : It serves as a precursor in the manufacture of certain polyurethanes and epoxy resins. Its ability to form cross-links enhances the mechanical properties of these materials, making them suitable for various industrial applications.
  • Peptide Synthesis : The compound is also involved in peptide synthesis methodologies. Specific protocols utilize this compound in conjunction with hypophosphorous acid and aldehydes to create complex peptide structures essential for biopharmaceutical applications .

Toxicological Studies

While this compound has beneficial applications, it is also associated with health risks, particularly in occupational settings.

  • Health Risks : Toxicological profiles indicate that exposure to this compound can lead to adverse effects such as hepatotoxicity and carcinogenicity. Studies have documented cases of toxic hepatitis following dermal exposure, highlighting the need for safety measures in environments where this compound is used .
  • Carcinogenic Potential : Research has established a link between this compound exposure and increased cancer risk, particularly bladder cancer. In animal studies, high doses resulted in a significant incidence of tumors, underscoring the importance of monitoring exposure levels .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAntioxidant agentsSignificant antioxidant activity observed .
Antimicrobial agentsEffective against various pathogens .
Material SciencePolymer synthesisEnhances mechanical properties of polymers.
Peptide synthesisUsed in complex peptide synthesis protocols .
ToxicologyHealth risk assessmentsLinked to hepatotoxicity and carcinogenicity .

Case Studies

  • Antioxidant Study : A study focused on synthesizing 4-aminodiphenylamino derivatives revealed that certain compounds exhibited strong antioxidant activity, which could be harnessed for therapeutic applications against oxidative stress-related diseases .
  • Carcinogenic Risk Assessment : Extensive toxicological research involving animal models demonstrated that chronic exposure to this compound significantly increased the incidence of bladder carcinomas, emphasizing the need for regulatory oversight in industries utilizing this compound .
  • Polymer Development : Research into the use of this compound in polymer chemistry has shown that it can improve the durability and performance of synthetic materials used in construction and automotive industries.

Mechanism of Action

The mechanism of action of benzhydrylamine involves its role as an aminating agent. It reacts with carbonyl compounds to form imines, which can then be hydrolyzed to produce primary amines. This reaction is facilitated by the presence of catalysts such as potassium tert-butoxide and solvents like dimethyl sulfoxide . The molecular targets and pathways involved in these reactions include the formation of carbon-nitrogen bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Uniqueness: Aminodiphenylmethane is unique due to its balanced reactivity and stability, making it an effective aminating agent. Unlike benzylamine, it provides higher yields in the synthesis of primary amines. Compared to diphenylamine and triphenylmethylamine, benzhydrylamine offers a good balance between reactivity and cost-effectiveness, making it a preferred choice in various synthetic applications .

Biological Activity

Aminodiphenylmethane (ADM), also known as methylene dianiline (MDA), is a compound with significant industrial applications, particularly as a curing agent in epoxy resins and as an intermediate in dye synthesis. However, its biological activity has garnered attention due to potential implications in health and environmental contexts. This article explores the biological activity of ADM, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its two amino groups attached to a diphenylmethane backbone. The structural formula can be represented as follows:

C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_{2}

This structure contributes to its chemical properties, including its solubility, reactivity, and interactions with biological systems.

Biological Activity Overview

1. Antioxidant Activity
Recent studies have indicated that derivatives of ADM possess notable antioxidant properties. A study involving 4-aminodiphenylamino derivatives demonstrated their ability to scavenge free radicals and inhibit oxidative stress markers in vitro. The total antioxidant capacity (TAC) was measured using various assays, revealing a correlation between the chemical structure and antioxidant efficacy .

2. Antimicrobial and Antibiofilm Properties
Research has shown that certain ADM derivatives exhibit antimicrobial activity against various bacterial strains. For instance, synthesized compounds were tested for their ability to inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in preventing infections associated with medical devices . The results indicated that some derivatives had significant inhibitory effects on biofilm development compared to controls.

3. Cytotoxicity Studies
The cytotoxic effects of ADM and its derivatives have been investigated across different cancer cell lines. In vitro studies reported varying degrees of cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutic agents like cisplatin . These findings highlight the potential of ADM derivatives in cancer treatment strategies.

Case Study 1: Synthesis and Evaluation of Antioxidant Derivatives

A recent study synthesized a series of 4-aminodiphenylamino derivatives and evaluated their antioxidant properties through various assays including DPPH radical scavenging and FRAP assays. The results indicated that specific structural modifications significantly enhanced antioxidant activity, suggesting that these compounds could be developed further for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ADM derivatives was assessed against multi-drug-resistant strains. The study utilized standard disk diffusion methods to evaluate the inhibition zones produced by the compounds. Notably, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Table 1: Biological Activity Summary of this compound Derivatives

Compound NameAntioxidant Activity (TAC)Antimicrobial Activity (Zone of Inhibition in mm)Cytotoxicity (IC50 µM)
4-Aminodiphenylamine150 µmol TE/g15 (S. aureus), 12 (E. coli)25
NBD-Chloride Derivative175 µmol TE/g18 (S. aureus), 14 (E. coli)30
Schiff Base Variant200 µmol TE/g20 (S. aureus), 16 (E. coli)22

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling aminodiphenylmethane in laboratory settings?

this compound poses acute oral toxicity (Category 4), skin sensitization (Category 1), and environmental hazards (aquatic acute/chronic toxicity) . Key protocols include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose per local regulations (P501) .
  • Waste Handling : Segregate contaminated materials and avoid environmental release (P273) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • NMR Spectroscopy : Proton and carbon-13 NMR can resolve structural features like the benzhydryl group and amine proton environments .
  • FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and aromatic C-H vibrations .
  • HPLC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and mass spectrometry for purity assessment .

Q. How can researchers design a synthesis protocol for this compound derivatives?

  • Reductive Amination : React diphenylmethanol with ammonia under hydrogenation catalysts (e.g., Raney Ni) .
  • Schiff Base Formation : Condense with aldehydes/ketones to study thermochromic properties (e.g., o-hydroxy Schiff bases) .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can polymorphism in this compound derivatives be controlled during synthesis?

Polymorphism in Schiff base derivatives (e.g., thermochromic crystals) is influenced by:

  • Mechanochemical Synthesis : Grinding reactants with minimal solvent produces metastable polymorphs .
  • Solvent Selection : Polar solvents (e.g., methanol) favor hydrogen-bonded networks, while nonpolar solvents yield layered structures .
  • Temperature Gradients : Slow cooling from saturated solutions enhances crystalline stability .

Q. What strategies resolve contradictions in ecotoxicological data for this compound?

Discrepancies between in vitro and in vivo toxicity results may arise from:

  • Metabolic Activation : Test metabolites (e.g., hydroxylated derivatives) using liver microsomes to assess bioactivation pathways .
  • Species Sensitivity : Compare LC50 values across aquatic organisms (e.g., Daphnia magna vs. fish) to identify model-specific thresholds .
  • Exposure Duration : Differentiate acute (48-hour) and chronic (21-day) toxicity studies to align with GHS classifications .

Q. How should researchers design experiments to investigate thermochromic behavior in this compound-based compounds?

  • Variable Control : Adjust substituents (e.g., electron-withdrawing groups on aryl rings) to modulate π-π interactions and thermochromic shifts .
  • Solid-State Analysis : Use single-crystal X-ray diffraction to correlate structural changes (e.g., proton transfer) with color transitions .
  • Kinetic Studies : Monitor optical absorption (UV-Vis) at incremental temperatures (5–100°C) to quantify activation energy of chromic shifts .

Q. What statistical approaches validate reproducibility in this compound toxicity assays?

  • Interlaboratory Calibration : Share standardized protocols (e.g., OECD Test No. 202) across labs to minimize variability .
  • Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to EC50/LC50 calculations and assess confidence intervals .
  • Outlier Analysis : Use Grubbs’ test to identify and exclude anomalous data points in replicate experiments .

Q. Methodological Guidance

Data Interpretation

  • Contradictory Results : Cross-reference toxicity data with physicochemical properties (e.g., logP, solubility) to identify confounding factors .
  • Ethical Reporting : Avoid adjusting raw data to fit hypotheses; document all anomalies in supplementary materials .

Experimental Design

  • Hypothesis Formulation : Frame questions around gaps in existing literature (e.g., "How do solvent polarity and mechanochemical forces influence polymorphism?") .
  • Replication : Include positive/negative controls (e.g., commercial standards) to validate synthetic routes .

Properties

IUPAC Name

diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPNCMVUAKAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238346
Record name Benzhydrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-00-9
Record name Benzhydrylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzhydrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminodiphenylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzhydrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydrylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZHYDRYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]-N′-phenyl)carbonyl thiourea. Compound A was prepared by following the procedure of Example 190, Step A, except benzoyl chloride was used instead of 4-chlorobenzoyl chloride. B. N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine. Step B of Example 190 was followed using Compound A, above, and aniline (instead of diphenylmethylamine) to obtain Example 191. MS (ES): m/z 478 [M+H]+.
Name
carbonyl thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 28% sodium methoxide/methanol solution (0.42 ml; 1.49 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (503.3 mg) in dry tetrahydrofuran (5 ml) at room temperature in an argon atmosphere, followed by stirring for 2 hours at room temperature. When water (8.5 ml), 3 N hydrochloric acid (1.5 ml) and ether (5 ml) were added to the concentrate obtained by removing the reaction solvents by evaporation under reduced pressure, an insoluble solid was observed. Accordingly, 2 N sulfuric acid (1.5 ml) and ether (10 ml) were further added. The insoluble solid remained, so that it was separated by filtration. Solution separation was conducted for the filtrate, and the organic layer was extracted again with a mixed solution of 2 N sulfuric acid (1 ml)/water (9 ml). Five normal sodium hydroxide (4 ml) was added to the resulting aqueous layer, which was combined with the solid previously separated by filtration, and extraction was conducted four times with ether (10 ml), followed by drying over sodium sulfate, filtration and concentration. Hexane (15 ml) was added to the concentrate containing the solid, and insoluble matter was filtered and washed with hexane (10 ml). The resulting filtrate was concentrated and dried under vacuum to obtain benzhydrylamine (164.3 mg; yield: 65.6%). Furthermore, the ether layer remained in the preceding extraction with water was dried over sodium sulfate and filtered, and combined with the filtered solid obtained after above-described washing with hexane, followed by concentration. Hexane (15 ml) was added to the concentrate containing the solid, and the solid was filtered and washed with hexane (10 ml), followed by drying under vacuum to recover unreacted materials (162.3 mg; yield: 32.2%).
Name
sodium methoxide methanol
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
503.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
65.6%

Synthesis routes and methods III

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(4-nitrobenzenesulfonyl)benzhydrylamine (402.0 mg) in dry dimethoxyethane (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 7 hours at room temperature and for 40 hours under heating at 46 to 49° C. On the way, dry dimethoxyethane (3 ml) was further added after 7 hours, and a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added about 18 hours after heating. The reaction mixture was cooled with ice, and 1 N hydrochloric acid (5 ml) was added. The reaction solvents were removed by evaporation under reduced pressure, and water (5 ml), 1 N hydrochloric acid (5 ml) and ether (25 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). Sodium hydroxide (0.61 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (191.2 mg; yield: 95.6%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
95.6%

Synthesis routes and methods IV

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (402.1 mg) in dry acetonitrile (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 27 hours at room temperature. On the way, a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added after 10 hours. The reaction mixture was cooled with ice, 1 N hydrochloric acid (5 ml) was added, and the reaction solvents were removed by evaporation under reduced pressure. Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting concentrate, followed by extraction and solution separation, and the organic layer was extracted again with water (5 ml). Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (155.9 mg; yield: 77.9%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
77.9%

Synthesis routes and methods V

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.52 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (401.6 mg) in dry dioxane (3 ml) at room temperature in an argon atmosphere, followed by stirring for 23 hours at room temperature. The reaction solvents were removed by evaporation under reduced pressure, and water (10 ml), 2 N sulfuric acid (1.5 ml) and ether (15 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). To the resulting aqueous layer, 5 N sodium hydroxide (1 ml) was added, and extraction was conducted twice with ether (13 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (205.2 mg; yield: quantitative).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
401.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.